3-Bromo-1-tert-butylpiperidin-2-one
Description
Properties
CAS No. |
1340526-76-2 |
|---|---|
Molecular Formula |
C9H16BrNO |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-bromo-1-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6H2,1-3H3 |
InChI Key |
PCNKKRMNBKXLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1=O)Br |
Origin of Product |
United States |
Preparation Methods
N-tert-butyl Protection of Piperidin-2-one
The starting material, piperidin-2-one, is typically protected at the nitrogen atom with a tert-butyl group to prevent unwanted side reactions during bromination. This is commonly achieved by reacting piperidin-2-one with tert-butyl chloroformate or tert-butyl bromide under basic conditions.
- Typical reagents and conditions:
- Base: Potassium carbonate or sodium hydride
- Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature to 60°C
- Time: Several hours to overnight
This step yields 1-tert-butylpiperidin-2-one with high selectivity.
Bromination at the 3-Position
Selective bromination at the 3-position of the piperidin-2-one ring is achieved using brominating agents under controlled conditions to avoid multiple substitutions.
-
- Bromine (Br2)
- N-bromosuccinimide (NBS)
- Tetra-N-butylammonium tribromide
-
- Solvent: 1,4-dioxane, dichloromethane, or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Time: 1 to 8 hours
- Use of catalysts or additives such as acids or bases to control regioselectivity
For example, bromine can be added dropwise to a cooled solution of 1-tert-butylpiperidin-2-one in 1,4-dioxane at 0°C, stirring for 1 hour to achieve selective 3-bromination.
Workup and Purification
After completion of the bromination reaction, the mixture is typically quenched with acetic acid or water, followed by extraction with ethyl acetate or dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and hexane or petroleum ether.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-tert-butyl protection | Piperidin-2-one, tert-butyl chloroformate, K2CO3, DMF, 60°C, overnight | 85-95 | High selectivity, mild conditions |
| Bromination at 3-position | Br2, 1,4-dioxane, 0°C to RT, 1-2 h | 50-70 | Controlled addition prevents overbromination |
| Bromination alternative | NBS, THF, 0°C, 3-4 h | 60-75 | Milder, less hazardous than Br2 |
| Purification | Silica gel chromatography, EtOAc/hexane gradient | - | Essential for high purity |
Representative Experimental Procedure
A typical preparation procedure based on literature precedents and patent disclosures is as follows:
-
- Dissolve piperidin-2-one (1 equivalent) in dry DMF.
- Add potassium carbonate (1.5 equivalents) and tert-butyl chloroformate (1.2 equivalents).
- Stir the reaction mixture at 60°C for 12 hours.
- Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate to yield 1-tert-butylpiperidin-2-one.
-
- Dissolve 1-tert-butylpiperidin-2-one in 1,4-dioxane.
- Cool the solution to 0°C.
- Add bromine dropwise with stirring.
- Allow the reaction to proceed for 1 hour at 0°C, then warm to room temperature and stir for an additional hour.
- Quench with acetic acid, extract with ethyl acetate, wash, dry, and concentrate.
- Purify by silica gel chromatography to isolate 3-bromo-1-tert-butylpiperidin-2-one.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR typically shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm) and the brominated methine proton (downfield shifted due to bromine).
- Mass Spectrometry (MS):
- Molecular ion peak corresponding to the brominated product.
- Infrared Spectroscopy (IR):
- Carbonyl stretch near 1700 cm$$^{-1}$$, confirming the lactam structure.
- Purity Assessment:
- High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms product purity greater than 95%.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-tert-butylpiperidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-tert-butylpiperidin-2-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex piperidinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include azido, thiocyano, or methoxy derivatives.
Reduction: The major product is 1-tert-butylpiperidin-2-one.
Oxidation: Various oxidized piperidinone derivatives can be formed.
Scientific Research Applications
3-Bromo-1-tert-butylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |
|---|---|---|---|---|
| 3-Bromo-1-tert-butylpiperidin-2-one | C₉H₁₆BrNO | 234.14 | 1340526-76-2 | Piperidinone ring; tert-butyl; 3-bromo |
| 1,2-Dibromonaphthalene | C₁₀H₆Br₂ | 299.99 | 72758-17-9 | Naphthalene core; 1,2-dibromo substitution |
| 1-Bromo-3-chlorobutane | C₄H₆BrCl | 169.45 | 4935-03-9 | Linear alkane; bromine and chlorine terminals |
| 4-(3-Bromopropyl)-1,1-difluorocyclohexane | C₉H₁₄BrF₂ | 234.14 (estimated)* | Not provided | Cyclohexane ring; 1,1-difluoro; 3-bromopropyl |
Note: Molecular weight for 4-(3-bromopropyl)-1,1-difluorocyclohexane is estimated based on formula C₉H₁₄BrF₂.
Key Comparative Insights
Structural Complexity and Functional Groups this compound contains a rigid piperidinone ring, which introduces both steric hindrance (tert-butyl) and a reactive ketone group. The bromine atom at position 3 is positioned for nucleophilic substitution or cross-coupling reactions . 1,2-Dibromonaphthalene (C₁₀H₆Br₂) features an aromatic naphthalene core with bromine atoms at adjacent positions, favoring electrophilic aromatic substitution or Suzuki-Miyaura coupling . 1-Bromo-3-chlorobutane (C₄H₆BrCl) is a simple dihaloalkane with terminal bromine and chlorine, commonly used in stepwise alkylation or elimination reactions. 4-(3-Bromopropyl)-1,1-difluorocyclohexane combines a cyclohexane ring with fluorinated and brominated sidechains, offering unique reactivity in fluoroorganic chemistry.
Both this compound and 4-(3-bromopropyl)-1,1-difluorocyclohexane share similar molecular weights (~234 g/mol), but their structural differences (piperidinone vs. cyclohexane) dictate divergent applications.
Halogen Diversity Bromine in this compound and 1,2-Dibromonaphthalene is more polarizable than chlorine in 1-Bromo-3-chlorobutane, enhancing its ability to participate in transition metal-catalyzed reactions.
Research and Application Considerations
- Synthetic Utility : The tert-butyl group in this compound may stabilize intermediates in multi-step syntheses, whereas 1,2-Dibromonaphthalene is better suited for constructing polycyclic aromatic systems .
- Biological Relevance: The piperidinone scaffold is prevalent in bioactive molecules (e.g., alkaloids), making this compound a valuable precursor in medicinal chemistry.
- Limitations: Limited solubility data and reaction yields for these compounds highlight the need for further experimental characterization.
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